(2-メトキシ-5-フェニル)フェニルイソチオシアネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

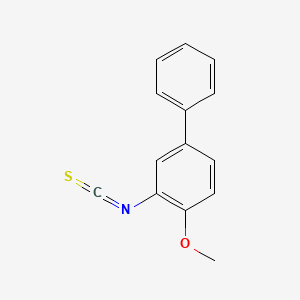

(2-Methoxy-5-phenyl)phenyl isothiocyanate: is an organic compound with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol . It is also known by its IUPAC name 3-isothiocyanato-4-methoxy-1,1’-biphenyl . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a biphenyl structure with a methoxy group (-OCH3) at the 2-position .

科学的研究の応用

Chemistry:

Synthetic Intermediates: Used as building blocks in the synthesis of various organic compounds, including heterocycles and thioureas.

Biology and Medicine:

Antimicrobial and Anticancer Properties: Isothiocyanates exhibit significant biological activities, including antimicrobial and anticancer properties.

Bioconjugation: Used in bioconjugate chemistry due to their reactivity with amines and proteins.

Industry:

Agrochemicals: Utilized as defense chemicals in plants and as agrochemicals.

Fluorescent Labels: Employed in biological assays as fluorescent labels.

作用機序

Target of Action

Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures . .

Mode of Action

Phenyl isothiocyanate, a related compound, is known to be a good electrophilic reagent due to the fact that the electrons of the group (N=C=S) could be spread over the benzene, and it is highly reactive with various amines

Biochemical Pathways

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Action Environment

It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.

準備方法

Synthetic Routes and Reaction Conditions:

From Amines and Phenyl Isothiocyanate: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent under nitrogen protection.

From Primary Amines and Carbon Disulfide: A two-step, one-pot reaction where primary amines or their salts react with carbon disulfide to form intermediate dithiocarbamates, which are then converted to isothiocyanates using T3P (propane phosphonic acid anhydride) as a desulfurating agent.

Industrial Production Methods: Industrial production methods for isothiocyanates often involve the use of thiophosgene or its safer alternatives like thiocarbonyldiimidazole, di-2-pyridyl thiocarbonate, and thiocarbonylditriazole . These methods are designed to minimize toxicity and improve safety during production.

化学反応の分析

Types of Reactions:

Substitution Reactions: (2-Methoxy-5-phenyl)phenyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with amines to form thiourea compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with isothiocyanates.

Solvents: Dimethylbenzene, dichloromethane, and other organic solvents are typically used.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Isocyanates: Formed under specific conditions involving rearrangement reactions.

類似化合物との比較

2-Methoxyphenyl isothiocyanate: Similar structure but lacks the phenyl group at the 5-position.

2-Methoxy-5-methylphenyl isothiocyanate: Similar structure but has a methyl group instead of a phenyl group at the 5-position.

Uniqueness:

生物活性

(2-Methoxy-5-phenyl)phenyl isothiocyanate (MPTC) is a synthetic isothiocyanate that has garnered attention for its potential biological activities, particularly in the realms of cancer prevention, antimicrobial properties, and anti-inflammatory effects. This article explores the biological activity of MPTC, synthesizing findings from various studies and reviews.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are a group of compounds derived primarily from cruciferous vegetables. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action often involves modulation of cellular pathways that govern detoxification and apoptosis, particularly through the activation of the Nrf2 pathway and inhibition of NF-κB signaling .

MPTC, like other ITCs, exhibits significant anticancer properties. The primary mechanisms include:

- Inhibition of Carcinogen Activation : MPTC has been shown to inhibit the metabolic activation of carcinogens, thereby reducing DNA damage and tumorigenesis .

- Induction of Apoptosis : MPTC promotes apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

- Cell Cycle Arrest : Studies indicate that MPTC can induce cell cycle arrest in various cancer cell lines, preventing further proliferation .

Case Studies

- Breast Cancer : In a study involving breast cancer cell lines, MPTC demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to those observed for established chemotherapeutic agents .

- Colorectal Cancer : Epidemiological studies suggest that dietary intake of ITCs like MPTC correlates with reduced incidence rates of colorectal cancer, particularly among populations with high cruciferous vegetable consumption .

Antimicrobial Properties

MPTC exhibits notable antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Research indicates that MPTC has effective antibacterial properties against multi-drug-resistant strains. For instance, it showed significant inhibition against Helicobacter pylori with a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics .

- Fungal Activity : Preliminary studies have also indicated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of MPTC are attributed to its ability to modulate inflammatory pathways:

- NF-κB Pathway Inhibition : By inhibiting the NF-κB signaling pathway, MPTC reduces the expression of pro-inflammatory cytokines, which is beneficial in conditions characterized by chronic inflammation .

- Clinical Implications : The incorporation of MPTC into dietary regimens has been associated with reduced markers of inflammation in clinical settings, suggesting its potential as a therapeutic agent in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of MPTC has not been extensively studied; however, related ITCs demonstrate rapid absorption and high bioavailability when administered orally. For example, phenethyl isothiocyanate (PEITC), a closely related compound, achieves peak plasma concentrations within hours post-ingestion . This rapid absorption may also apply to MPTC.

Summary Table of Biological Activities

特性

IUPAC Name |

2-isothiocyanato-1-methoxy-4-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-14-8-7-12(9-13(14)15-10-17)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMLJYZKZTEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347092 |

Source

|

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-68-4 |

Source

|

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。